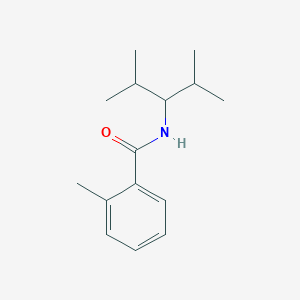![molecular formula C15H17NO4 B5808914 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)
4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid, also known as DHCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHCA belongs to the family of salicylic acid derivatives and has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.
作用機序
4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the induction of antioxidant enzymes. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound can be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective analogs. Additionally, the use of this compound in combination with other drugs could enhance its therapeutic efficacy. Finally, the development of new methods for the synthesis of this compound could improve its availability and reduce its cost.
合成法
4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid can be synthesized by the condensation of 5,5-dimethylcyclohexane-1,3-dione with salicylic acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism and results in the formation of this compound as a white crystalline powder.
科学的研究の応用
4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2)7-10(5-11(17)8-15)16-9-3-4-12(14(19)20)13(18)6-9/h3-6,16,18H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTVPNFWXLCSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

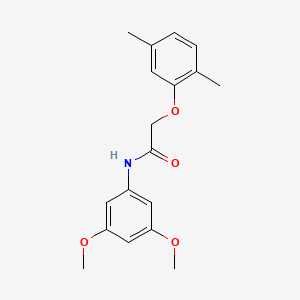


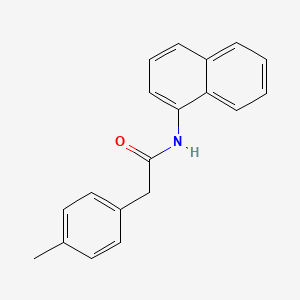
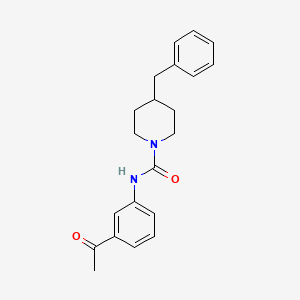
![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)
methanone](/img/structure/B5808881.png)
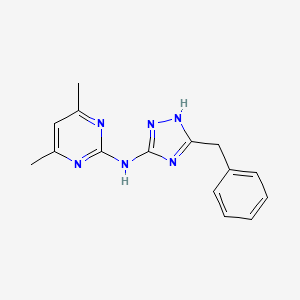
![4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808899.png)

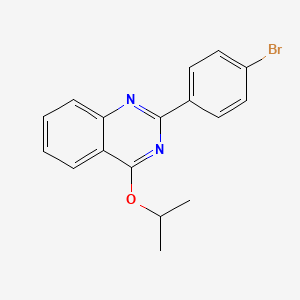
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
